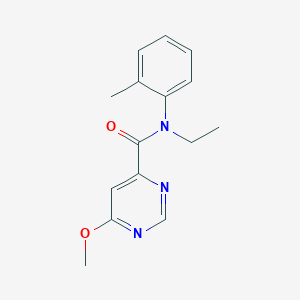

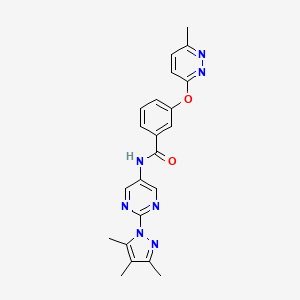

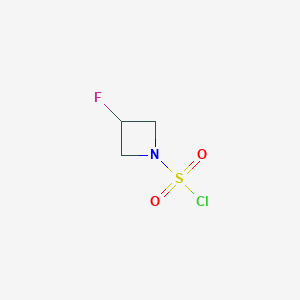

![molecular formula C13H23N2NaO4 B2570448 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate CAS No. 2197052-67-6](/img/structure/B2570448.png)

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate, also referred to as SBB, is a chemical compound belonging to the family of piperazine derivatives1. It has a molecular formula of C13H23N2NaO4 and a molecular weight of 294.3271.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate from the web search results.Molecular Structure Analysis

The molecular structure of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate consists of a piperazine ring, which is a heterocyclic amine, attached to a butanoate group. The piperazine ring is functionalized with a tert-butoxycarbonyl (Boc) group1.Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate from the web search results.Physical And Chemical Properties Analysis

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate has a molecular weight of 294.3271. Unfortunately, I couldn’t find more specific information on the physical and chemical properties of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate from the web search results.科学的研究の応用

Synthesis and Characterization

- Practical Asymmetric Synthesis : The compound underwent nucleophilic 1,2-addition with different organometallic reagents to give highly diastereomerically enriched adducts. X-ray crystallography confirmed the mechanisms depending on the organometallic reagent used. This method constitutes an attractive approach for extensive structure-activity studies in the search for novel ligands (Jiang et al., 2005).

Chemical Separation and Analysis

- Coordination Affinity and Catalytic Activity : An unusual skeletal rearrangement of piperazine into ethylenediamine was observed, indicating potential applications in the synthesis of metal-organic frameworks (MOFs) and catalysis in oxidation reactions. This showcases the compound's utility in creating highly active catalytic complexes (Astakhov et al., 2020).

Pharmaceutical Applications

- Anticonvulsant and Antinociceptive Activity : Derivatives of the compound, including piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, were synthesized as potential anticonvulsants. These hybrids, combining chemical fragments of known antiepileptic drugs, demonstrated broad spectra of activity across preclinical seizure models (Kamiński et al., 2016).

Molecular Dynamics and Simulation Studies

- Phase Behavior and Molecular Dynamics : The addition of biological buffers like HEPES into aqueous solutions of organic solvents showed that organic solvents can be excluded from water to form a new liquid phase. This indicates the compound's potential role in designing new benign separation auxiliary agents (Taha et al., 2013).

Safety And Hazards

I’m sorry, but I couldn’t find specific information on the safety and hazards of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate from the web search results.

将来の方向性

I’m sorry, but I couldn’t find specific information on the future directions of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate from the web search results.

Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to scientific literature or contact a qualified scientist.

特性

IUPAC Name |

sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4.Na/c1-5-10(11(16)17)14-6-8-15(9-7-14)12(18)19-13(2,3)4;/h10H,5-9H2,1-4H3,(H,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWQLLFAPGVYSO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N2NaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

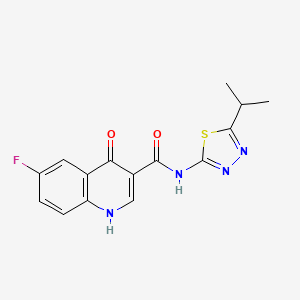

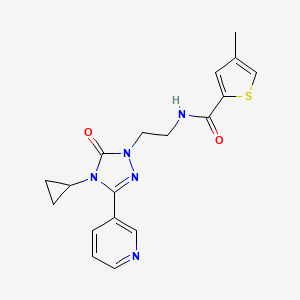

![(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2570375.png)

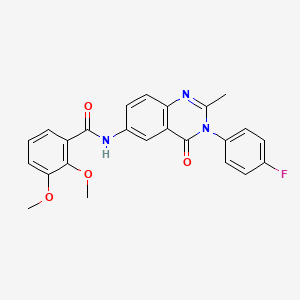

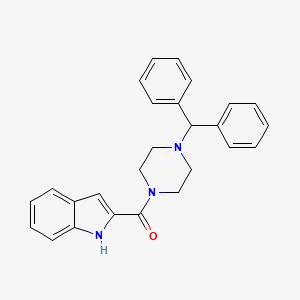

![2-[(15S)-10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2570376.png)

![1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2570380.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2570386.png)

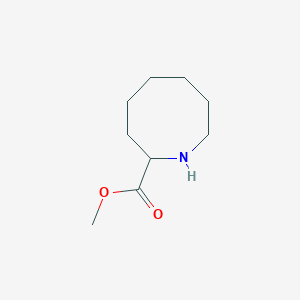

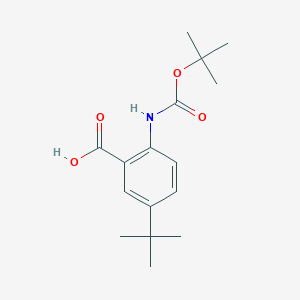

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2570388.png)